molecular formula C17H13NO2 B5341607 (E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B5341607
M. Wt: 263.29 g/mol
InChI Key: SCUFHCOWHJSFEG-NVNXTCNLSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a benzodioxole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Aldol Condensation: The benzodioxole derivative undergoes an aldol condensation with 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated aldehyde.

    Nitrile Formation: The final step involves the conversion of the aldehyde to the nitrile using reagents such as hydroxylamine hydrochloride and sodium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular pathways.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-benzodioxol-5-yl)-2-phenylprop-2-enenitrile: Similar structure but lacks the methyl group on the phenyl ring.

    (E)-3-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-12-3-2-4-14(7-12)15(10-18)8-13-5-6-16-17(9-13)20-11-19-16/h2-9H,11H2,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUFHCOWHJSFEG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC3=C(C=C2)OCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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